S-Propyl thioacetate

Description

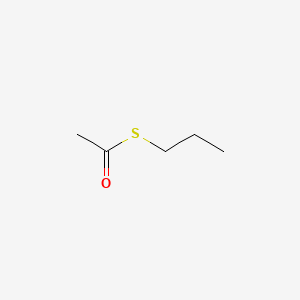

Structure

3D Structure

Properties

IUPAC Name |

S-propyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWFWBJCYMBZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177638 | |

| Record name | Propyl thioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Propyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

137.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | S-Propyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Propyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.959 | |

| Record name | Propyl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2307-10-0 | |

| Record name | S-Propyl thioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl thioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-propyl thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7284NZ6EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Propyl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

S-Propyl thioacetate chemical properties and structure

An In-depth Technical Guide to S-Propyl Thioacetate: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 2307-10-0) is a versatile thioester compound that serves as a crucial intermediate in organic synthesis and as a stable precursor for the introduction of thiol functionalities.[1][2] Its unique chemical properties, stemming from the reactive thioester linkage, make it a valuable tool for researchers in materials science, agrochemicals, and particularly in drug development where the controlled release of thiols is often required.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and deprotection, an analysis of its spectroscopic signatures, and an exploration of its key applications.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name S-propyl ethanethioate, is a colorless to pale yellow liquid.[1][3] It is characterized by a strong, sulfurous odor reminiscent of onion or garlic.[1][4] The compound's physical and chemical characteristics are dictated by the interplay between the acetyl group and the propyl-sulfur linkage. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2307-10-0 | [3][5][6][7] |

| Molecular Formula | C₅H₁₀OS | [3][5][6][7] |

| Molecular Weight | 118.20 g/mol | [5][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Strong, sulfurous, onion/garlic-like | [1][4] |

| Boiling Point | 137-147 °C | [1][5][6][7] |

| Density | ~0.97 g/cm³ | [1][5][6] |

| Refractive Index (n20/D) | ~1.460 | [5][6][7] |

| Flash Point | 36 °C | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol); sparingly soluble in water.[1][3] | [1][3] |

| InChI | InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | [3][5][6][8] |

| SMILES | CCCSC(=O)C | [3][5][8][9] |

Molecular Structure and Conformation

The structure of this compound features a central thioester functional group (R-S-C(=O)-R'). This group is the primary site of chemical reactivity. The propyl group is attached to the sulfur atom, while the acetyl group is bonded to the carbonyl carbon.

Caption: 2D structure of this compound (S-propyl ethanethioate).

Synthesis and Experimental Protocols

The synthesis of thioesters like this compound is typically straightforward and high-yielding. Two primary, reliable methods are discussed below, chosen for their efficiency and common use in laboratory settings.

Method 1: S-Alkylation via Nucleophilic Substitution

This is the most common and robust method, proceeding via an S N 2 mechanism.[10] The thioacetate anion, a potent sulfur nucleophile, displaces a halide from a suitable propyl precursor.

Reaction: CH₃COSK + CH₃CH₂CH₂-X → CH₃COSCH₂CH₂CH₃ + KX (where X = Br, I)

Rationale: This method is favored due to the high nucleophilicity of the thioacetate salt and the commercial availability of both potassium thioacetate and 1-halopropanes. The reaction is typically fast and clean. Dimethylformamide (DMF) is an excellent solvent choice as its polar aprotic nature effectively solvates the potassium cation without interfering with the nucleophile, thus accelerating the S N 2 reaction.

Caption: Workflow for the synthesis of this compound via S-Alkylation.

Step-by-Step Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve potassium thioacetate (1.2 equivalents) in anhydrous DMF (10 volumes).

-

To the stirring solution, add 1-bromopropane (1.0 equivalent) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[10]

-

Upon completion, pour the reaction mixture into a separatory funnel containing brine solution.[10]

-

Extract the aqueous layer with a non-polar solvent like hexanes or diethyl ether (3 times).[10]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by flash column chromatography on silica gel.

Method 2: Thiol Acylation

An alternative route involves the acylation of a thiol with an acid chloride. This reaction is also highly efficient.[11]

Reaction: CH₃COCl + HSCH₂CH₂CH₃ → CH₃COSCH₂CH₂CH₃ + HCl

Rationale: This method is effective due to the high reactivity of acetyl chloride.[11] A weak base like pyridine or triethylamine is typically added to act as a nucleophilic catalyst and to neutralize the HCl byproduct, driving the reaction to completion.

Chemical Reactivity: The Thioester as a Protected Thiol

The primary utility of this compound in advanced synthesis lies in its function as a stable, isolable precursor to the more reactive propane-1-thiol.[10] Thiols are prone to oxidation, forming disulfides, which can be an undesirable side reaction. The thioacetate group "protects" the thiol, which can then be liberated, or "deprotected," immediately before its intended use.

The key reaction is the hydrolysis of the thioester bond, which can be achieved under basic or acidic conditions.[12][13]

Caption: Base-catalyzed hydrolysis (deprotection) of this compound.

Protocol: Thioacetate Deprotection This protocol describes the liberation of propane-1-thiol from this compound.[13]

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask under an inert atmosphere.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents) dropwise to the stirring solution.[13]

-

Heat the reaction mixture to reflux for 1-2 hours to ensure complete hydrolysis.

-

Cool the mixture to room temperature.

-

Carefully neutralize the mixture by adding a degassed acid solution (e.g., 2 M HCl) until the pH is neutral.[13]

-

Transfer the mixture to a separatory funnel and extract the product (propane-1-thiol) into an organic solvent like diethyl ether.

-

Wash the organic layer with degassed water, dry over sodium sulfate, and concentrate carefully to yield the free thiol. The resulting thiol should be used immediately or stored under an inert atmosphere to prevent oxidation.[13]

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR Spectroscopy :

-

~2.3 ppm (singlet, 3H) : Corresponds to the methyl protons of the acetyl group (CH₃-C=O).

-

~2.8 ppm (triplet, 2H) : Corresponds to the methylene protons adjacent to the sulfur atom (-S-CH₂-).

-

~1.6 ppm (sextet, 2H) : Corresponds to the central methylene protons of the propyl group (-CH₂-CH₂-CH₃).

-

~0.9 ppm (triplet, 3H) : Corresponds to the terminal methyl protons of the propyl group (-CH₂-CH₃).

-

-

¹³C NMR Spectroscopy :

-

~195 ppm : Carbonyl carbon (C=O) of the thioester.

-

~30-40 ppm : Carbons of the propyl group and the acetyl methyl group.

-

-

Infrared (IR) Spectroscopy :

-

~1690 cm⁻¹ : A strong, sharp absorption band characteristic of the C=O stretch in a thioester. This is a key diagnostic peak.

-

~2870-2960 cm⁻¹ : C-H stretching vibrations of the alkyl groups.

-

-

Mass Spectrometry (EI-MS) :

-

Molecular Ion (M⁺) : A peak at m/z = 118, corresponding to the molecular weight of the compound.[8][9]

-

Key Fragments : A prominent base peak is often observed at m/z = 43 , corresponding to the acetyl cation [CH₃CO]⁺.[8] Other fragments may arise from the loss of the propyl group or cleavage along the alkyl chain.

-

Applications in Drug Development and Research

The unique properties of this compound make it a valuable molecule for scientists and researchers.

-

Thiol Prodrugs : In drug development, a free thiol group (-SH) in a drug molecule can be crucial for its biological activity (e.g., as an enzyme inhibitor or antioxidant). However, this group can also lead to instability or poor bioavailability. By masking the thiol as a thioacetate, a more stable prodrug can be created. The thioacetate is later hydrolyzed in vivo by cellular esterases to release the active thiolated drug at the target site.

Caption: Use of thioacetate as a protecting group in a prodrug strategy.

-

Organic Synthesis Intermediate : It serves as a building block for creating more complex organosulfur compounds.[1][3] The thioester can participate in various reactions, including acylations and alkylations.[1]

-

Flavor and Fragrance Industry : this compound is used as a flavoring agent in the food industry to impart savory, onion-like notes.[3][4][8]

Safety and Handling

This compound is a flammable liquid and vapor.[6][8][14] It may cause skin, eye, and respiratory irritation.[3][8] Proper handling procedures are essential.

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[15]

-

Handling : Keep away from heat, sparks, and open flames.[14][15][16] Use non-sparking tools and take precautionary measures against static discharge.[14][17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14][15]

Conclusion

This compound is a compound of significant utility, bridging the gap between basic chemical synthesis and advanced applications in fields like drug development. Its value as a stable and easily deprotected source of the propanethiol moiety cannot be overstated. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively leverage this versatile molecule in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 2307-10-0 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. S-n-Propyl thioacetate | 2307-10-0 [chemnet.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C5H10OS) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. One moment, please... [chemistrysteps.com]

- 12. Thioester - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. This compound | 2307-10-0 | TCI AMERICA [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.ie [fishersci.ie]

- 17. This compound | 2307-10-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of S-Propyl Thioacetate from 1-Propanethiol

Abstract

This technical guide provides a comprehensive overview of the synthesis of S-propyl thioacetate, a valuable thioester, from the starting material 1-propanethiol. Thioesters are a critical class of organosulfur compounds with significant applications in organic synthesis, biochemistry, and the flavor and fragrance industry.[1][2] This document delves into the primary synthetic methodologies, focusing on the acylation of 1-propanethiol. It offers a detailed examination of the reaction mechanisms, experimental protocols, safety considerations, and analytical techniques for product characterization. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough and practical understanding of this transformation.

Introduction: The Significance of Thioesters

Thioesters are analogues of esters where a sulfur atom replaces the oxygen atom of the alkoxy group. This substitution imparts unique chemical reactivity to the carbonyl group. The carbon-sulfur bond is weaker and less polarized than the corresponding carbon-oxygen bond in esters, rendering the thioester carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[3] This enhanced reactivity makes thioesters valuable acylating agents in organic synthesis and central intermediates in numerous biochemical pathways, most notably in the form of Acetyl-CoA.[3]

This compound (C₅H₁₀OS) is a specific thioester with applications as a flavoring agent, possessing a characteristic sulfurous, onion-like aroma.[1][4] Beyond its organoleptic properties, it serves as a useful synthetic intermediate, allowing for the introduction of the propanethiol moiety into more complex molecular architectures.

This guide will focus on the most direct and common methods for the synthesis of this compound from 1-propanethiol: acylation using acetyl chloride and acetic anhydride.

Synthetic Pathways: Acylation of 1-Propanethiol

The most straightforward approach to synthesizing this compound is the nucleophilic acylation of 1-propanethiol. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Reaction with Acetyl Chloride

The reaction between 1-propanethiol and acetyl chloride is a rapid and highly efficient method for the synthesis of this compound.[5] Acetyl chloride is a highly reactive acyl chloride, and the reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6]

Mechanism: The lone pair of electrons on the sulfur atom of 1-propanethiol attacks the carbonyl carbon of acetyl chloride. This addition step forms a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion as the leaving group and forming the protonated thioester. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[7]

References

- 1. Showing Compound this compound (FDB012037) - FooDB [foodb.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

Spectroscopic data of S-Propyl thioacetate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of S-Propyl Thioacetate

This compound (CAS No. 2307-10-0) is a thioester compound with the molecular formula C₅H₁₀OS.[1][2][3] As a key component in the flavor profile of certain foods, notably those in the Allium genus like onions, its distinct sulfurous and savory aroma is of great interest to the flavor and fragrance industry.[4][5] Beyond its organoleptic properties, the thioester functional group makes it a versatile intermediate in organic synthesis.[4] For researchers in drug development and chemical synthesis, precise structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering field-proven insights into data acquisition and interpretation.

The unambiguous identification of this compound relies on the synergistic application of these techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system for characterization.

Below is the chemical structure of this compound, with atoms numbered for clear reference in the subsequent spectroscopic analysis.

References

An In-Depth Technical Guide to S-Propyl Thioacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Propyl thioacetate (CAS No. 2307-10-0) is an organosulfur compound belonging to the thioester class.[1] Structurally, it is the S-propyl ester of ethanethioic acid.[2] While recognized for its potent, sulfurous odor reminiscent of onion and garlic, its utility extends far beyond the realm of flavor chemistry.[3][4] For the synthetic chemist and drug development professional, this compound serves as a versatile building block and a source of the propanethiol moiety. The thioester functional group imparts unique reactivity, making it a valuable intermediate in various synthetic transformations.[5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, mechanistic principles, key applications in modern research, and essential safety protocols.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[3] A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2307-10-0 | [2][6][7] |

| Molecular Formula | C₅H₁₀OS | [2] |

| Molecular Weight | 118.20 g/mol | [8] |

| IUPAC Name | S-propyl ethanethioate | [8] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 137-139 °C at 760 mmHg | [2][8] |

| Density | ~0.971 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | ~1.460 | [2] |

| Flash Point | 33.3 °C (92.0 °F) | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol); sparingly soluble in water. | [3][8] |

Spectroscopic Characterization

Proper characterization is critical for verifying the identity and purity of this compound.

| Spectroscopic Data | Key Features | Source(s) |

| ¹³C NMR | Data reported in the literature. | [8][9] |

| Mass Spectrometry (EI) | Major peaks (m/z): 43 (base peak), 118 (molecular ion), 41, 42, 27. | [8] |

| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook. |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established methods in organic chemistry. The choice of method often depends on the starting material availability, desired scale, and reaction conditions. Two prevalent and reliable methods are detailed below.

Method 1: Nucleophilic Substitution with Potassium Thioacetate

This is the most direct and common laboratory-scale synthesis, proceeding via a classic Sₙ2 mechanism. The thioacetate anion, a potent sulfur nucleophile, displaces a halide (typically bromide or iodide) from a propyl electrophile.

Causality: This method is favored for its simplicity, high yields, and the use of readily available and inexpensive starting materials: a propyl halide and potassium thioacetate. The reaction is typically fast at room temperature.

Method 2: Mitsunobu Reaction

For syntheses starting from 1-propanol, the Mitsunobu reaction offers a powerful alternative. This reaction couples the alcohol with thioacetic acid using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

Causality: The Mitsunobu reaction is chosen when an alcohol is the available starting material. It is renowned for its mild conditions and, importantly, it proceeds with a clean inversion of stereochemistry at the alcohol carbon, a critical feature in asymmetric synthesis, though not relevant for the achiral 1-propanol. The reaction works by activating the alcohol's hydroxyl group in situ, turning it into a good leaving group for subsequent nucleophilic attack by the thioacetate.

Applications in Research and Drug Development

The thioester moiety of this compound is a key synthon, providing reactivity that is distinct from its oxygen-ester analog. This makes it a valuable tool for researchers in organic synthesis and medicinal chemistry.

Thiol Progenitor and Protecting Group

In complex molecule synthesis, the free thiol group (-SH) is often highly reactive and can interfere with other reactions. The thioacetate group serves as a stable and effective protecting group for thiols. This compound can be seen as a stable precursor to 1-propanethiol. The thioester can be carried through multiple synthetic steps and then selectively deprotected under basic conditions (hydrolysis) to reveal the free thiol at a late stage in the synthesis.[10]

Causality: This strategy avoids the handling of volatile and malodorous free thiols until necessary and protects the thiol from unwanted side reactions like oxidation to disulfides.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a building block for introducing the propylthio- group into more complex molecular scaffolds.[5][11] The thioester can undergo various transformations, including reactions with organometallic reagents or reduction, to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental operations in the construction of active pharmaceutical ingredients (APIs) and agrochemicals.

Role in Peptide and Protein Chemistry: Native Chemical Ligation

A highly significant application of the thioester functional group is in Native Chemical Ligation (NCL) .[12] NCL is a cornerstone of chemical protein synthesis, allowing chemists to ligate two smaller, unprotected peptide fragments together to form a larger protein.[13][14] The reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[15]

Mechanism: The process begins with a chemoselective, reversible transthioesterification between the N-terminal cysteine thiol of one peptide and the C-terminal thioester of another. This is followed by a rapid, irreversible intramolecular S-to-N acyl transfer, which forms a native peptide bond at the ligation site.[14] While this compound itself is not directly used on peptides, its chemistry is foundational to understanding the peptide thioesters that are. For drug development professionals working on peptide or protein therapeutics, understanding thioester chemistry is crucial for accessing complex biological targets.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [guidechem.com]

- 3. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Propyl thioacetate | SIELC Technologies [sielc.com]

- 7. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]

- 10. Buy this compound | 2307-10-0 [smolecule.com]

- 11. mdpi.com [mdpi.com]

- 12. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 14. Peptide Thioesters for Native Chemical Ligation - ChemistryViews [chemistryviews.org]

- 15. researchgate.net [researchgate.net]

S-Propyl Thioacetate: A Comprehensive Technical Guide to its Role in Modern Organic Synthesis

This guide provides an in-depth exploration of S-propyl thioacetate (CAS No. 2307-10-0), a versatile yet often overlooked organosulfur reagent. Moving beyond its well-known application as a flavor and fragrance component[1], we will dissect its core functionalities in organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of thioesters for the construction of complex molecules. We will examine its role as a stable propanethiol precursor, its utility in radical-mediated carbon-sulfur bond formation, and its application as a foundational building block in multistep synthesis, supported by mechanistic insights and actionable protocols.

Compound Profile and Physicochemical Properties

This compound, systematically named S-propyl ethanethioate, is a thiocarboxylic ester that serves as a pivotal intermediate in numerous synthetic pathways.[2][3] Its thioester linkage imparts a unique reactivity profile, distinct from that of its oxygen-based ester analogue. The presence of sulfur provides a soft, polarizable center that dictates its chemical behavior.

A summary of its key physicochemical properties is presented below, offering a foundational understanding for its handling and application in experimental setups.

| Property | Value | Source(s) |

| CAS Number | 2307-10-0 | [2] |

| Molecular Formula | C₅H₁₀OS | [2][4] |

| Molecular Weight | 118.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Strong, pungent, sulfurous, likened to onion or garlic | [4] |

| Boiling Point | 145-147 °C (at 1 atm) | [4] |

| Density | ~0.975 g/cm³ (at 25 °C) | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol); limited in water | [1][4] |

| Refractive Index (n20/D) | ~1.460 | [5] |

Core Synthetic Utility I: A Controllable Source of Propanethiol

One of the most valuable applications of this compound is its function as a "masked" or protected form of 1-propanethiol.[6] 1-Propanethiol is a highly odorous and volatile liquid that can be challenging to handle directly. The thioacetate serves as a stable, less odorous solid precursor from which the reactive thiol can be generated in situ under controlled conditions.

Mechanism of Deprotection: The acetyl group can be readily cleaved via hydrolysis under either basic or acidic conditions to liberate the free thiol. Base-mediated hydrolysis, often using reagents like sodium hydroxide or sodium methoxide in an alcoholic solvent, is common. The mechanism involves nucleophilic attack of the hydroxide or alkoxide at the electrophilic carbonyl carbon of the thioester, followed by elimination of the propanethiolate anion, which is subsequently protonated upon workup.

Caption: Base-catalyzed deprotection of this compound.

Experimental Protocol: Generation of a Thiol via S-Thioacetate Hydrolysis

This protocol describes the deprotection of a generic S-thioacetate to yield a free thiol, a reaction for which this compound serves as a model compound.

Objective: To hydrolyze an S-thioacetate to its corresponding thiol for subsequent use in a reaction.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH), 1 M aqueous solution (1.1 eq)

-

Hydrochloric Acid (HCl), 1 M aqueous solution (for neutralization)

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidative dimerization of the resulting thiol.

-

Hydrolysis: Cool the solution to 0 °C using an ice bath. Add the 1 M NaOH solution (1.1 eq) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), typically complete within 1-2 hours.

-

Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: The resulting crude 1-propanethiol can be characterized by ¹H NMR to confirm the disappearance of the acetyl singlet (around δ 2.3 ppm) and the appearance of the thiol proton. The product is often used immediately in the next synthetic step without further purification due to its volatility.

Trustworthiness Note: The use of an inert atmosphere is critical. The resulting thiolate anion and the final thiol are susceptible to oxidation, which can lead to the formation of disulfide byproducts, reducing the yield and complicating purification.

Core Synthetic Utility II: C-S Bond Formation via Radical Pathways

This compound is an effective precursor for the propylthiyl radical (CH₃CH₂CH₂S•), which can be exploited in radical-mediated C-S bond formation.[6] This approach is particularly powerful for additions across unsaturated bonds (alkenes and alkynes) in so-called thiol-ene or thiol-yne reactions. These reactions proceed under mild conditions and exhibit high functional group tolerance.

Mechanism of Radical Addition: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a photoredox catalyst, which abstracts a hydrogen atom from a suitable donor or directly fragments the thioester (less common). The key step is the generation of the propylthiyl radical, which then adds to an unsaturated C-C bond. This addition generates a carbon-centered radical, which propagates the chain by abstracting a hydrogen atom from a donor, yielding the final product and regenerating a radical species.

References

S-Propyl thioacetate as a source of propanethiol

An In-Depth Technical Guide: S-Propyl Thioacetate as a Controlled Source of Propanethiol for Advanced Research and Drug Development

Introduction: Taming the Thiol

Propanethiol (CH₃CH₂CH₂SH), a simple alkyl thiol, is a potent and versatile nucleophile utilized in a multitude of applications, from the synthesis of organosulfur pharmaceuticals to its role as a key intermediate in agrochemical production.[1][2] Its high reactivity, stemming from the sulfhydryl group (-SH), makes it an invaluable building block for introducing the propylthio moiety into complex molecular architectures.[1]

However, the utility of propanethiol is often overshadowed by significant handling challenges. It is a volatile, highly flammable liquid with an overpowering and offensive odor.[3][4] These characteristics necessitate stringent engineering controls and create a difficult working environment. To circumvent these issues, researchers have increasingly turned to protected thiol precursors, which offer a stable, less odorous, and safer alternative for the controlled, in situ generation of the reactive thiol.

Among these precursors, this compound (CH₃C(O)SCH₂CH₂CH₃) has emerged as a compound of choice. As a thioester, it effectively "masks" the reactive thiol group, rendering the molecule significantly more stable and easier to handle. The acetyl protecting group can be readily cleaved under mild conditions to liberate propanethiol precisely when and where it is needed for a reaction, providing researchers with greater control over their synthetic pathways. This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed protocols for its use as a propanethiol source in a research and development setting.

Chemical Profile and Synthesis of this compound

This compound, systematically named S-propyl ethanethioate, is a thioester derivative of acetic acid.[5] Its structure combines the stability of an ester with the latent reactivity of a thiol, making it an ideal precursor.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2307-10-0 | [5][6] |

| Molecular Formula | C₅H₁₀OS | [5][6] |

| Molecular Weight | 118.19 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 137-139 °C | [8][9] |

| Density | ~0.971 g/cm³ at 25°C | [7][8] |

| Flash Point | 33.33 °C - 36 °C | [5] |

| Refractive Index | ~1.460 at 20°C | [8][9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [10] |

Synthesis of this compound

The synthesis of this compound is typically achieved through straightforward nucleophilic substitution reactions. A common and efficient method involves the reaction of an alkyl halide, such as 1-bromopropane or 1-iodopropane, with a thioacetate salt like potassium thioacetate in a suitable solvent (e.g., ethanol, DMF).[11] Another route is the reaction of 1-propanethiol with acetyl chloride.[8]

The general synthetic scheme is illustrated below:

Caption: General reaction scheme for the synthesis of this compound.

Generation of Propanethiol: Mechanisms and Protocols

The core utility of this compound lies in the facile cleavage of its thioester bond to unmask the propanethiol. This deprotection is most commonly achieved via hydrolysis under either basic or acidic conditions. The choice of method depends on the overall chemical compatibility of the substrate and the desired reaction kinetics.

Mechanism of Thioacetate Cleavage

The deprotection of this compound proceeds through the nucleophilic acyl substitution. In basic hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon of the thioester. The resulting tetrahedral intermediate collapses, expelling the propanethiolate anion, which is subsequently protonated to yield propanethiol.

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Experimental Protocol 1: Base-Mediated Hydrolysis

This is a robust and widely used method for cleaving thioacetates.[12] However, care must be taken to prevent oxidation of the resulting thiol to the corresponding disulfide, which can occur in the presence of oxygen under basic conditions.[13] Performing the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

Materials:

-

This compound

-

Ethanol (degassed)

-

Sodium hydroxide (NaOH)

-

Deionized water (degassed)

-

Hydrochloric acid (HCl), 2 M (degassed)

-

Diethyl ether (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, condenser, separatory funnel, and other standard glassware.

Step-by-Step Methodology:

-

Setup: Assemble the reaction glassware under an inert atmosphere.

-

Dissolution: Dissolve this compound (1 equivalent) in degassed ethanol in the round-bottom flask.

-

Hydrolysis: Prepare a solution of NaOH (2 equivalents) in degassed water and add it dropwise to the stirred thioacetate solution.

-

Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: After cooling to room temperature, carefully neutralize the mixture by adding degassed 2 M HCl until the pH is ~7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel under an inert atmosphere. Extract the aqueous layer with degassed diethyl ether (3x).

-

Washing & Drying: Combine the organic layers, wash with degassed water, and dry over anhydrous Na₂SO₄.[12][14]

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield propanethiol. The product can be used immediately for the next synthetic step.

Experimental Protocol 2: Acid-Mediated Hydrolysis

An alternative method employs acidic conditions, which can be advantageous for substrates that are sensitive to strong bases. A system of acetyl chloride in methanol generates HCl in situ, providing a mild and efficient medium for deacetylation.[13]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Acetyl chloride

-

Dichloromethane

-

Deionized water

Step-by-Step Methodology:

-

Setup: In a standard round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction is typically faster than basic hydrolysis and can be complete in 1-2 hours. Monitor by TLC or GC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with dichloromethane and wash with water.

-

Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain propanethiol.

Caption: A generalized workflow for the laboratory-scale generation of propanethiol.

Applications in Drug Development and Research

The use of this compound as a propanethiol surrogate is particularly valuable in fields where the introduction of a thiol group is a key synthetic step.

-

Organosulfur Drug Synthesis: Many pharmaceuticals contain sulfur. The ability to generate the highly nucleophilic propanethiol in situ allows for its clean and controlled addition to electrophilic centers in complex drug intermediates.[1]

-

Agrochemicals: Propanethiol is a feedstock for certain insecticides and herbicides.[3][4] Using this compound can improve the safety and efficiency of synthesizing these active ingredients.

-

Flavor and Fragrance Chemistry: While propanethiol itself has a harsh odor, related thioesters and thiols are important components of savory flavors (e.g., onion, garlic) and complex fragrances.[15][16] The controlled release from a precursor like this compound can be used in chemo-enzymatic processes to generate specific flavor profiles.[17]

Caption: Logical relationship from stable precursor to final application.

Safety and Handling

While this compound is safer than propanethiol, it is still a chemical that requires careful handling.

-

Hazards: this compound is a flammable liquid and vapor.[5] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin, eye, and respiratory irritation.[5][15]

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[18][19] Containers should be kept tightly closed in a dry, well-ventilated place.[18][19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19]

The liberated propanethiol is highly flammable with a flash point of -21 °C.[3] It is toxic and has a very strong, unpleasant odor. All work involving propanethiol must be conducted in a high-performance fume hood.

Conclusion

This compound serves as an exemplary solution to the challenges associated with the direct use of propanethiol. By masking the reactive sulfhydryl group, it provides a stable, easily handled, and less odorous liquid precursor that can be efficiently converted to the free thiol under mild and controllable conditions. The protocols outlined in this guide offer researchers reliable methods for the in situ generation of propanethiol, enabling cleaner reactions and safer laboratory practices. This approach is particularly advantageous in the multi-step synthesis of high-value molecules, such as pharmaceuticals and agrochemicals, where control, safety, and predictability are paramount. The continued application of such protecting group strategies will undoubtedly facilitate further innovation in synthetic organic chemistry and drug discovery.

References

- 1. 1-Propanethiol Factory_Manufacturer_Supplier - Dingqiao Supply Chain [dqchems.com]

- 2. nbinno.com [nbinno.com]

- 3. Propanethiol - Wikipedia [en.wikipedia.org]

- 4. 1-Propanethiol | 107-03-9 [chemicalbook.com]

- 5. Buy this compound | 2307-10-0 [smolecule.com]

- 6. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. S-N-PROPYL THIOACETATE | 2307-10-0 [chemicalbook.com]

- 9. S-N-PROPYL THIOACETATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. CAS 2307-10-0: this compound | CymitQuimica [cymitquimica.com]

- 11. ias.ac.in [ias.ac.in]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 15. Page loading... [guidechem.com]

- 16. nbinno.com [nbinno.com]

- 17. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Whitepaper: Unveiling the Olfactory Landscape of S-Propyl Thioacetate

An In-depth Technical Guide for Sensory Studies

Abstract

S-Propyl thioacetate (CAS: 2307-10-0) is a potent, sulfur-containing volatile compound that commands significant attention in the fields of sensory science, flavor chemistry, and fragrance development. Its powerful and distinctive aroma, characterized by pungent notes of onion and garlic with savory undertones, makes it an invaluable tool for creating authentic and impactful sensory experiences.[1][2][3] However, the effective utilization of this compound hinges on a deep and quantitative understanding of its olfactory properties. This technical guide provides a comprehensive framework for the sensory evaluation of this compound. It moves beyond simple descriptors to detail the causality behind experimental choices, outlines self-validating protocols for rigorous scientific inquiry, and is grounded in authoritative references. We will explore its fundamental physicochemical characteristics, delve into the mechanisms of its perception, present detailed methodologies for sensory analysis, and discuss the interpretation of the resulting data for research and development applications.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is the foundational step in any sensory analysis. These characteristics govern its volatility, solubility, and stability, all of which directly impact its release from a medium and subsequent interaction with olfactory receptors. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2307-10-0 | [4] |

| Molecular Formula | C5H10OS | [1][4][5] |

| Molecular Weight | 118.19 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor Profile | Pungent, sulfurous, onion, garlic, savory, green, alliaceous | [1][2][6][7] |

| Boiling Point | Approx. 145-147°C (at standard pressure) | [1] |

| Density | Approx. 0.975 g/cm³ (at 25°C) | [1] |

| Flash Point | 33.33 °C | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol); limited in water | [1][4][6] |

| Typical Purity | ≥95% (GC), with >98% grades available | [1] |

Expert Insight: The limited water solubility and relatively high boiling point are critical considerations for sample preparation in sensory studies. For aqueous-based evaluations, the use of a co-solvent or emulsifier may be necessary to ensure homogeneity. Its high purity, typically verified by Gas Chromatography (GC), is essential for avoiding confounding sensory notes from impurities.[2]

The Neurobiology of Thioacetate Perception

The human olfactory system possesses a remarkable sensitivity to volatile sulfur compounds (VSCs), a trait rooted in evolutionary biology where such odors often signal decaying organic matter or environmental hazards.[8][9] The perception of this compound is not merely the detection of a single molecule but a complex neurological event.

The Olfactory Signal Transduction Cascade

Olfaction begins when volatile molecules like this compound travel through the nasal cavity and dissolve in the olfactory mucus.[10] Here, they bind to Olfactory Receptors (ORs), which are a vast family of G-protein coupled receptors (GPCRs) expressed on the cilia of Olfactory Sensory Neurons (OSNs).[10][11]

The binding of an odorant to its specific OR(s) initiates a signal transduction cascade. This process is the cornerstone of odor perception and follows a well-established pathway.

Caption: General olfactory signal transduction pathway initiated by odorant binding.

Specificity for Sulfur Compounds

While the specific human ORs that respond to this compound have not been exhaustively deorphanized, research on similar low-molecular-weight thiols provides critical insights. Studies have shown that certain ORs, such as OR2T11, are highly responsive to thiols and that this response can be modulated by the presence of metal cofactors like copper ions.[8][9] This suggests a specialized mechanism for the ultra-sensitive detection of VSCs. It is plausible that this compound activates a unique combination of these and other ORs, resulting in its characteristic "alliaceous" and "savory" perceptual quality.[11]

Methodologies for Quantitative Sensory Analysis

To move from qualitative description to quantitative characterization, rigorous and validated methodologies are required. The following protocols represent the gold standard for analyzing the olfactory properties of a potent aroma chemical like this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the analytical separation of gas chromatography with the sensitivity of the human nose as a detector.[12] It is indispensable for identifying which specific compounds in a complex mixture are responsible for the aroma.

Causality: The core principle is to physically separate volatile compounds in time so a trained assessor can evaluate the odor of each component as it elutes from the GC column. This directly links a chemical entity to a specific sensory perception.

Caption: Standard workflow for a Gas Chromatography-Olfactometry (GC-O) analysis.

Step-by-Step Protocol for GC-O Analysis:

-

Sample Preparation:

-

Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration detectable by both the chemical detector and the human nose (e.g., 10-100 ppm).

-

For analysis within a food matrix, use an extraction technique like Stir Bar Sorptive Extraction (SBSE) or Solid Phase Microextraction (SPME) to isolate volatiles.[13]

-

-

GC Configuration:

-

Injector: Set to a temperature sufficient for volatilization without degradation (e.g., 230°C).

-

Carrier Gas: Use high-purity helium or hydrogen.

-

Column: Select a column with appropriate polarity. A wax-type column (e.g., DB-WAX) is often suitable for general aroma compounds.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C) to ensure separation.

-

-

Olfactometry and Detection:

-

The column effluent is split (typically 1:1) between a chemical detector (like a Mass Spectrometer for identification) and the olfactory detection port (ODP).[13]

-

The ODP line is heated to prevent condensation and mixed with humidified air to prevent nasal dehydration for the assessor.

-

A trained assessor sniffs the ODP outlet throughout the run, recording the time, duration, intensity, and a qualitative descriptor for every odor detected.

-

-

Data Interpretation:

-

The resulting "aromagram" is aligned with the chemical chromatogram. This allows for the positive identification of this compound's retention time with its specific "garlic, sulfurous" odor notes. In a complex mixture, this method can pinpoint its contribution to the overall aroma profile.[13]

-

Trained Sensory Panel and Descriptive Analysis

While GC-O isolates individual compounds, a trained sensory panel evaluates the compound's aroma as a whole, providing a more holistic and perceptually relevant profile.

Causality: This methodology is based on the principle that humans can be trained to be analytical instruments, reliably identifying and quantifying specific sensory attributes. This provides reproducible data on the complete olfactory experience of the compound.

Step-by-Step Protocol for Descriptive Analysis:

-

Panelist Selection and Training:

-

Screen at least 10-15 individuals for odor sensitivity, health, and ability to articulate perceptions.

-

Train the selected panel over several sessions using a range of reference standards relevant to sulfurous and savory aromas (e.g., garlic oil, onion extract, dimethyl sulfide). The goal is to build a consensus vocabulary and anchor intensity scales.

-

-

Sample Preparation and Presentation:

-

Prepare serial dilutions of high-purity this compound in a neutral solvent like propylene glycol, mineral oil, or water with a non-volatile solvent.[6][14] A concentration of 0.1% to 2.0 ppm is often cited for evaluation.[6]

-

Present samples blindly and randomized to the panelists. A common method is to dip unscented paper blotters into the solutions for a controlled duration.

-

-

Evaluation and Scoring:

-

Panelists evaluate each sample in isolated, odor-free booths.

-

They score the intensity of each agreed-upon descriptor (e.g., "garlic," "green," "savory," "pungent") on a structured scale (e.g., a 15-point line scale or a 7-point category scale).

-

-

Data Analysis:

-

Analyze the collected intensity scores using statistical methods (e.g., ANOVA) to check for significant differences and panelist performance.

-

The mean scores for each attribute can be visualized in a spider web (or radar) plot to provide a clear and comprehensive olfactory fingerprint of this compound.

-

Conclusion: From Molecule to Perception

This compound is more than just a chemical with a pungent smell; it is a precise tool for sensory innovation. Its potent alliaceous and savory character, driven by a low odor threshold, provides significant impact in flavor and fragrance formulations.[2] A deep understanding of its properties, grounded in the robust analytical methodologies of Gas Chromatography-Olfactometry and trained panel descriptive analysis, is essential for any researcher or developer aiming to harness its capabilities. By applying the self-validating and scientifically rigorous protocols detailed in this guide, professionals can move from subjective description to quantitative, reproducible data, enabling precise control over the sensory experience and unlocking new potential in product development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C5H10OS | CID 61295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. propyl thioacetate, 2307-10-0 [thegoodscentscompany.com]

- 7. Showing Compound this compound (FDB012037) - FooDB [foodb.ca]

- 8. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. S-N-PROPYL THIOACETATE | 2307-10-0 [chemicalbook.com]

Discovery and history of thioester compounds

An In-Depth Technical Guide to the Discovery and History of Thioester Compounds

Abstract

Thioester compounds, characterized by a high-energy acyl-sulfur bond, are foundational to biochemistry and metabolism. Their discovery and the subsequent elucidation of their function represent a pivotal chapter in 20th-century science, connecting the catabolism of nutrients to the biosynthesis of complex biomolecules. This guide traces the historical journey from the initial identification of a mysterious "active acetate" to the detailed molecular understanding of Coenzyme A and its thioester derivatives. We will explore the key experiments and insights of pioneers like Fritz Lipmann and Feodor Lynen, delve into the unique chemical and thermodynamic properties that make thioesters ideal biological acyl-group carriers, and examine their central role in metabolic pathways. Finally, we will touch upon modern perspectives, including the "Thioester World" hypothesis for the origin of life, underscoring the enduring significance of these remarkable molecules in both established biology and forward-looking scientific inquiry.

The Chemical Identity and Energetic Significance of the Thioester Bond

Before delving into the history of their discovery, it is crucial to understand the unique chemical nature of thioesters that makes them so vital for life. A thioester is the sulfur analog of an ester, with the general structure R-C(=O)-S-R'. This seemingly simple substitution of a sulfur atom for an oxygen atom has profound energetic consequences.

The key to their function lies in the concept of "high-energy" bonds, a term popularized by Fritz Lipmann. The hydrolysis of the thioester bond in a compound like acetyl-CoA is a highly exergonic reaction, releasing a significant amount of free energy.

| Compound/Bond Type | Standard Free Energy of Hydrolysis (ΔG°′) |

| Acetyl-CoA (Thioester) | ~ -31.4 kJ/mol (-7.5 kcal/mol) [1][2] |

| Typical Oxygen Ester | ~ -21 kJ/mol (-5 kcal/mol)[2] |

| ATP (terminal phosphate) | ~ -30.5 kJ/mol (-7.3 kcal/mol) |

This high group transfer potential does not arise from an inherently unstable bond, but rather from the relatively poor resonance stabilization of the thioester compared to its oxygen ester counterpart. The larger atomic radius of sulfur results in less effective orbital overlap with the carbonyl carbon, weakening the C-S bond's double-bond character.[3] Consequently, the products of hydrolysis (a carboxylic acid and a thiol) are significantly more stable than the thioester itself, driving the reaction forward. This property makes thioesters superb acyl group donors, a role they fill universally across all domains of life.

The Hunt for "Active Acetate": Discovery of Coenzyme A

The story of thioesters in biology begins in the 1930s and 40s with a puzzle. Biochemists knew that the two-carbon acetyl group was a central intermediate in metabolism, but the chemical identity of the "active acetate" that participated in reactions like the synthesis of citric acid was a mystery.

The breakthrough came from the laboratory of Fritz Lipmann . While studying acetyl group transfer in pigeon liver extracts, Lipmann identified a heat-stable cofactor that was essential for the acetylation of sulfanilamide.[4][5] He named this substance Coenzyme A (CoA) , with the 'A' standing for "activation of acetate".[6] In 1945, he reported the discovery of CoA, a molecule he recognized as critical for linking the breakdown of carbohydrates and fats with the Krebs cycle.[7] His work, which established the concept of group transfer potential and the central role of coenzymes in energy metabolism, earned him a share of the Nobel Prize in Physiology or Medicine in 1953.[5][6][7]

Lipmann and his collaborators were able to isolate and purify CoA, determining that the vitamin pantothenic acid was a key component of its structure.[6] However, the precise nature of how acetate was "activated" by CoA remained to be fully elucidated.

The Final Piece of the Puzzle: Feodor Lynen and Acetyl-CoA

While Lipmann had discovered the coenzyme, it was German biochemist Feodor Lynen who definitively solved the structure of "active acetate".[8] Working with yeast extracts, Lynen succeeded in isolating the activated molecule in a stable form. Through careful chemical analysis, he demonstrated that the acetyl group was attached to Coenzyme A via a thioester bond to the terminal sulfhydryl (-SH) group of a cysteamine moiety within the CoA structure.[8][9][10]

This discovery, published in 1951, was monumental.[8] It provided the chemical basis for the "high-energy" nature of the active acetate that Lipmann had theorized. Lynen's formulation of acetyl-CoA as a thioester immediately clarified how it could serve as an effective acetyl group donor in the synthesis of citric acid, fatty acids, and steroids.[9][11] For this and his subsequent work on the mechanism of fatty acid metabolism and cholesterol biosynthesis, Lynen shared the 1964 Nobel Prize in Physiology or Medicine.[8][11]

The Central Role of Thioesters in Metabolism

The discoveries of Lipmann and Lynen placed acetyl-CoA, and thioesters in general, at the absolute center of intermediary metabolism.

-

Hub of Metabolism: Acetyl-CoA is the convergence point for the catabolism of carbohydrates (via pyruvate), fatty acids (via β-oxidation), and many amino acids.[7][12] It serves as the primary fuel for the citric acid cycle.[4][7]

-

Fatty Acid Metabolism: The entire process of fatty acid synthesis and degradation is dependent on thioesters. Fatty acids are activated for breakdown by being converted into acyl-CoA thioesters.[3][13][14] This activation, catalyzed by acyl-CoA synthetases, is required for transport into the mitochondria and for each cycle of β-oxidation.[14]

-

Biosynthesis: Acetyl-CoA is the fundamental two-carbon building block for a vast array of biosynthetic pathways, including the synthesis of fatty acids, cholesterol, and other steroids.[11][15] The high group transfer potential of the thioester bond provides the thermodynamic driving force for the condensation reactions that build these complex molecules.

Experimental Protocol: A Self-Validating Acetyltransferase Assay

To track the purification of "active acetate," researchers like Lipmann and Lynen relied on enzymatic assays. The following is a conceptual, self-validating protocol for measuring the acetyl-group transfer potential of a purified Acetyl-CoA sample.

Objective: To quantify the amount of active thioester in a sample by measuring its ability to acetylate a chromogenic substrate, p-nitroaniline.

Principle: Acetyl-CoA will donate its acetyl group to the primary amine of p-nitroaniline in a reaction catalyzed by an acetyltransferase enzyme. The product, N-acetyl-p-nitroaniline, has a different absorption spectrum than the substrate, allowing for spectrophotometric quantification.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate Stock: 10 mM p-nitroaniline in DMSO.

-

Enzyme Stock: Purified N-acetyltransferase (e.g., from pigeon liver).

-

Sample: Purified Acetyl-CoA of unknown concentration.

-

Standard: Acetyl-CoA of a known, certified concentration.

-

-

Standard Curve Generation:

-

Prepare a series of dilutions of the Acetyl-CoA standard (e.g., 0, 10, 25, 50, 100, 200 µM) in Assay Buffer.

-

For each concentration, set up a 100 µL reaction containing: 80 µL of the standard dilution, 10 µL of Substrate Stock, and 10 µL of Enzyme Stock.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Read the absorbance at 405 nm.

-

Plot Absorbance vs. Concentration to generate a standard curve.

-

-

Sample and Control Assays (in triplicate):

-

Test Reaction (A): 80 µL of Sample, 10 µL of Substrate Stock, 10 µL of Enzyme Stock.

-

Control 1 (No Enzyme): 80 µL of Sample, 10 µL of Substrate Stock, 10 µL of Assay Buffer. This control validates that the reaction is enzyme-dependent and not spontaneous.

-

Control 2 (No Substrate): 80 µL of Sample, 10 µL of DMSO, 10 µL of Enzyme Stock. This control accounts for any background absorbance from the sample or enzyme.

-

Control 3 (No Sample): 80 µL of Assay Buffer, 10 µL of Substrate Stock, 10 µL of Enzyme Stock. This control validates that the enzyme and substrate alone do not produce a signal.

-

-

Incubation and Measurement:

-

Incubate all sample and control tubes as in step 2.

-

Stop the reaction and read absorbance as in step 2.

-

-

Data Analysis:

-

Subtract the average absorbance of the control reactions from the average absorbance of the Test Reaction (A) to get the corrected absorbance.

-

Use the standard curve to determine the concentration of active Acetyl-CoA in the sample.

-

This self-validating design ensures that the measured activity is directly and specifically attributable to the enzymatic transfer of an acetyl group from a thioester donor.

Modern Frontiers: The "Thioester World" and Drug Development

The importance of thioesters has not diminished over time. In fact, their fundamental nature has led to their inclusion in theories about the very origin of life.

-

The "Thioester World" Hypothesis: Proposed by Nobel laureate Christian de Duve in 1991, this hypothesis posits that in a prebiotic world, before the evolution of ATP, thioesters could have served as the primary currency of energy.[16][17] They could have provided the energy needed to form peptides and other complex molecules, essentially jump-starting metabolism.[15][16][17] Recent experimental work has provided compelling support for this idea, showing that thioesters can facilitate the linking of amino acids to RNA, providing a potential bridge between the "Thioester World" and the "RNA World" hypotheses of life's origins.[18][19][20]

-

Drug Development: The enzymes that synthesize and utilize thioesters, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), are responsible for producing a vast number of natural products with potent medicinal properties, including antibiotics, immunosuppressants, and anticancer agents.[21][22][23] Understanding and engineering these thioester-dependent enzymatic assembly lines is a major focus of modern drug discovery and synthetic biology.

Conclusion

The discovery of thioesters and their central role in biology is a testament to the power of biochemical investigation. From a vaguely defined "active acetate," a complete picture emerged of a chemically elegant and thermodynamically potent molecule that underpins the entire metabolic network of life. The work of pioneers like Lipmann and Lynen not only solved a critical puzzle of their time but also laid a foundation that continues to support cutting-edge research into metabolism, disease, synthetic biology, and the fundamental origins of life itself. The thioester bond, forged in the early history of biochemistry, remains a bond of profound and enduring significance.

References

- 1. CHEM 245 - Thioesters [guweb2.gonzaga.edu]

- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 3. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]

- 4. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]

- 5. Fritz Albert Lipmann | Nobel Prize, Biochemist, Physiologist | Britannica [britannica.com]

- 6. Coenzyme A - Wikipedia [en.wikipedia.org]

- 7. The Rockefeller University » Hospital Centennial [centennial.rucares.org]

- 8. Feodor Lynen: The great experimenter [mpg.de]

- 9. Biotin-dependent Enzymes: the Work of Feodor Lynen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

- 11. Feodor Lynen | Nobel Prize, Lipids, Metabolism | Britannica [britannica.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Thioester - Wikipedia [en.wikipedia.org]

- 16. Experiment sheds light on the origin of life, supporting the existence of a ‘thioester world’ before living beings | Science | EL PAÍS English [english.elpais.com]

- 17. Catalysts of creation: thioesters & the origins of life – NU Sci Magazine [nuscimagazine.com]

- 18. Scientists Make Breakthrough in Solving the Mystery of Life’s Origin [404media.co]

- 19. Scientists Think They’ve Found Life’s Original Catalyst [popularmechanics.com]

- 20. sciencedaily.com [sciencedaily.com]

- 21. Engineering polyketide synthases and nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genome-based discovery of polyketides generated by trans-acyltransferase polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of S-Propyl Thioacetate

Abstract

This document provides a comprehensive, validated protocol for the synthesis of S-Propyl thioacetate, a key intermediate in organic synthesis and a component in flavor and fragrance applications.[1] The featured method is the direct acetylation of 1-propanethiol using acetic anhydride under catalyst-free conditions, which is noted for its efficiency and operational simplicity.[2] This guide is designed for researchers and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization. The protocol's structure emphasizes self-validation through clear analytical checkpoints, ensuring reproducibility and high purity of the final product.

Introduction and Scientific Context

This compound (C₅H₁₀OS) is a thioester that serves as a stable and less odorous precursor to 1-propanethiol.[3] Thioesters like this compound are valuable intermediates in synthetic chemistry, particularly for the controlled introduction of thiol groups into molecules, a common strategy in the synthesis of pharmaceuticals and natural products.[3][4] The acetylation of thiols is a fundamental transformation, converting a potent nucleophile into a more manageable functional group that can be deprotected under specific conditions.[5][6]

This application note details a robust and scalable protocol for the synthesis of this compound via the direct reaction of 1-propanethiol with acetic anhydride. This method avoids the need for specialized catalysts, proceeds readily under mild conditions, and offers high yields, making it an advantageous choice for laboratory settings.[2][7]

Reaction Scheme:

Mechanistic Insight: Nucleophilic Acyl Substitution

The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The sulfur atom of 1-propanethiol, being a soft and potent nucleophile, attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, expelling an acetate ion as the leaving group and forming the stable thioester C-S bond. The expelled acetate is protonated by the proton from the thiol, yielding acetic acid as the sole byproduct.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Equipment

Reagents:

-

1-Propanethiol (≥98%)

-

Acetic Anhydride (≥99%)

-

Dichloromethane (DCM, ACS grade)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser and heating mantle (optional, for gentle heating)

-

Dropping funnel or syringe

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat

Quantitative Data Summary

The following table outlines the reagent quantities for a representative 50 mmol scale reaction.

| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Density (g/mL) | Volume / Mass | Equivalents |

| 1-Propanethiol | 76.16 | 50 | 0.84 | 4.5 mL | 1.0 |

| Acetic Anhydride | 102.09 | 60 | 1.08 | 5.7 mL | 1.2 |

| Product (Theoretical) | 118.20 | 50 | 0.971 | ~6.1 g | 1.0 |

Step-by-Step Synthesis Procedure

Expert Insight: This entire procedure must be performed in a well-ventilated chemical fume hood due to the potent stench of 1-propanethiol and the corrosive nature of acetic anhydride.[8][9]

-